molecular formula C11H15NO2 B1426508 Methyl 4-(1-amino-1-methylethyl)benzoate CAS No. 79361-96-9

Methyl 4-(1-amino-1-methylethyl)benzoate

Cat. No. B1426508
CAS RN: 79361-96-9
M. Wt: 193.24 g/mol
InChI Key: SBUZHYFEMUJDEB-UHFFFAOYSA-N
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Description

“Methyl 4-(1-amino-1-methylethyl)benzoate” is a chemical compound with the molecular formula C11H15NO2 . It is used in various scientific research studies.


Molecular Structure Analysis

The molecular structure of “Methyl 4-(1-amino-1-methylethyl)benzoate” consists of a benzene ring substituted with a methyl ester group and a 1-amino-1-methylethyl group .


Chemical Reactions Analysis

Esters, including “Methyl 4-(1-amino-1-methylethyl)benzoate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols .


Physical And Chemical Properties Analysis

“Methyl 4-(1-amino-1-methylethyl)benzoate” has a molecular weight of 193.24 . Other physical and chemical properties such as boiling point, density, and acidity are not explicitly mentioned in the search results.

Scientific Research Applications

Flavoring Agent in Food Industry

Methyl benzoate: compounds, including Methyl 4-(1-amino-1-methylethyl)benzoate, are known for their fruity flavor. They can be used in various syrups like pineapple, strawberry, and cherry, enhancing the taste and aroma of food products .

Solvent in Resin Rubber Manufacturing

Due to its chemical properties, this compound acts as an effective solvent in the production of resin rubber. This application is crucial in industries where high-quality rubber products are essential .

Pharmaceutical Intermediate

Methyl p-bromobenzoate: , a derivative of Methyl benzoate, is a key raw material for the synthesis of pemetrexed disodium , an antitumor drug. This showcases the compound’s significance in the development of life-saving medications .

Antifungal Applications

Another derivative, diglitin A , which is synthesized from Methyl benzoate, serves as an antifungal compound. This application is particularly important in agriculture and medicine to combat fungal infections .

Nonlinear Optical Properties for Electronics

A novel azo dye derived from ethyl-4-amino benzoate, which is structurally similar to Methyl 4-(1-amino-1-methylethyl)benzoate, exhibits significant nonlinear optical properties. These properties are valuable for applications in optical computing, holography, and all-optical switching .

Catalyst in Green Chemistry

The compound is used in the synthesis of a series of Methyl benzoates through esterification with a Zr/Ti solid acid catalyst. This process is part of green chemistry initiatives, aiming to reduce environmental impact during chemical synthesis .

Material Science Research

In material science, the compound’s derivatives can be used to study the interaction between laser beams and nonlinear materials. This research has implications for the development of new materials with unique optical properties .

Environmental Impact Reduction

The use of solid acids in the synthesis of Methyl benzoates, including Methyl 4-(1-amino-1-methylethyl)benzoate, represents a move towards more environmentally friendly chemical processes. These solid acids are recoverable and reusable, minimizing waste and pollution .

Safety And Hazards

While specific safety and hazard information for “Methyl 4-(1-amino-1-methylethyl)benzoate” is not available, it’s important to handle all chemical compounds with appropriate safety measures. This includes wearing protective equipment and working in a well-ventilated area .

properties

IUPAC Name

methyl 4-(2-aminopropan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,12)9-6-4-8(5-7-9)10(13)14-3/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUZHYFEMUJDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-amino-1-methylethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.